

Application Notes: The Use of Phosphocreatine Disodium Tetrahydrate in Patch Clamp Internal Solutions

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| Compound of Interest | | |
|----------------------|---------------------------------------|-----------|
| Compound Name: | Phosphocreatine disodium tetrahydrate | |
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Introduction

In whole-cell patch clamp electrophysiology, the internal solution dialyzes the cell's cytoplasm, leading to the washout of essential endogenous molecules. This can compromise cell health and recording stability over time. To counteract this, internal solutions are often supplemented with energy sources to mimic the intracellular environment and support cellular metabolism.

Phosphocreatine disodium tetrahydrate is a critical component of this energy system, acting as a rapidly mobilizable reserve of high-energy phosphates to regenerate adenosine triphosphate (ATP).[1] Its inclusion is particularly vital for long-duration recordings, such as those required for studying synaptic plasticity, to ensure the long-term health and viability of the patched cell.[2][3]

Mechanism of Action: The Creatine Kinase System

Phosphocreatine (PCr) functions as a temporal and spatial energy buffer.[1][4] During periods of high energy consumption, the enzyme creatine kinase (CK) catalyzes the transfer of a phosphate group from phosphocreatine to adenosine diphosphate (ADP), rapidly regenerating ATP.[5] This reaction ensures a stable supply of ATP to fuel essential cellular processes, such as the activity of ion pumps like Na+/K+ ATPase, which are crucial for maintaining ionic gradients.[6] Conversely, during periods of rest when ATP is abundant, the reverse reaction occurs, replenishing the phosphocreatine pool.[1] Including phosphocreatine in the internal







solution helps maintain this vital energy-buffering capacity, which would otherwise be lost due to cytoplasmic dialysis.[2]

Benefits in Patch Clamp Electrophysiology

- Enhanced Recording Stability: By providing a sustained energy supply, phosphocreatine
 helps prevent the "rundown" of ion channels and other cellular processes that are ATPdependent, leading to more stable recordings over extended periods.[6]
- Improved Cell Health: Maintaining intracellular ATP levels is critical for cell viability. The ATP regeneration system supported by phosphocreatine helps preserve the physiological integrity of the recorded cell.[2]
- Physiological Relevance: The inclusion of an ATP regeneration system creates a more
 physiologically relevant intracellular environment, which is especially important when
 studying complex cellular processes like long-term potentiation (LTP) or depression (LTD).[2]

Data Presentation: Internal Solution Components

The precise composition of an internal solution can vary depending on the cell type and the specific channels or receptors being studied. However, a typical potassium-gluconate-based internal solution for recording from neurons often includes the components listed below.



| Component | Typical Concentration Range (mM) | Key Function |
|----------------------------------|-------------------------------------|--|
| K-Gluconate | 115 - 140 | Primary potassium salt to mimic intracellular K+ concentration. |
| KCI | 4 - 20 | Sets the CI- reversal potential. |
| HEPES | 10 | pH buffer to maintain physiological pH (typically 7.2- 7.3). |
| EGTA | 0.1 - 1.0 | Calcium chelator to buffer intracellular Ca2+. |
| MgCl ₂ | 1 - 4 | Provides Mg2+ ions, which are cofactors for many enzymes, including ATPases. |
| Phosphocreatine Disodium Salt | 10 - 20 | Energy reservoir for ATP regeneration.[7][8][9] |
| Mg-ATP | 2 - 4 | Direct energy source for cellular processes.[6][7] |
| Na2-GTP or Na-GTP | 0.3 - 0.4 | Energy source and essential for G-protein coupled receptor signaling.[6][7] |

Note: The disodium salt of phosphocreatine is often used as it is significantly more affordable than the dipotassium salt.[10]

Experimental Protocols

Protocol 1: Preparation of K-Gluconate Based Internal Solution (100 mL)

This protocol describes the preparation of a standard internal solution for whole-cell recordings.

Materials:



| K-Gluconate |
|--|
| • KCI |
| • HEPES |
| • EGTA |
| • MgCl ₂ |
| • Phosphocreatine disodium tetrahydrate (M.W. ~327.1 g/mol , varies with hydration) |
| • Mg-ATP |
| • Na ₂ -GTP |
| • 1 M KOH solution |
| • Ultrapure (18 MΩ·cm) water |
| pH meter and Osmometer |
| • 0.2 μm syringe filters |
| Procedure: |
| Prepare Base Solution (90% of final volume): |
| In a sterile beaker, add approximately 80 mL of ultrapure water. |
| Weigh and dissolve the main salt components. For a solution with 126 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, and 10 mM Phosphocreatine: |
| ■ K-Gluconate: 2.97 g |
| ■ KCI: 0.03 g |

■ HEPES: 0.24 g



- Phosphocreatine disodium tetrahydrate: 0.33 g
- Stir until all components are fully dissolved.
- Adjust pH:
 - Calibrate the pH meter.
 - Measure the pH of the solution. It will likely be acidic.
 - Slowly add 1 M KOH dropwise while stirring until the pH reaches 7.2.[7]
- Adjust Osmolarity:
 - Bring the solution to ~95% of the final volume (95 mL) with ultrapure water.
 - Measure the osmolarity. A typical target is 270-290 mOsm/L, which should be slightly lower than the external solution's osmolarity.[7][11]
 - Adjust with ultrapure water (to decrease) or a small amount of K-Gluconate (to increase) as needed.
 - Once the target osmolarity is reached, add ultrapure water to bring the final volume to 100 mL. Re-check the pH and adjust if necessary.
- Aliquoting and Storage of Base Solution:
 - \circ Filter the base solution through a 0.2 μm syringe filter to remove any precipitates or microbial contamination.
 - Dispense the solution into 1 mL or 5 mL sterile microcentrifuge tubes.
 - Store the aliquots at -20°C. They can be stored for several months.

Protocol 2: Preparing the Final Solution for Recording

ATP and GTP are prone to degradation and should be added fresh on the day of the experiment.[12]

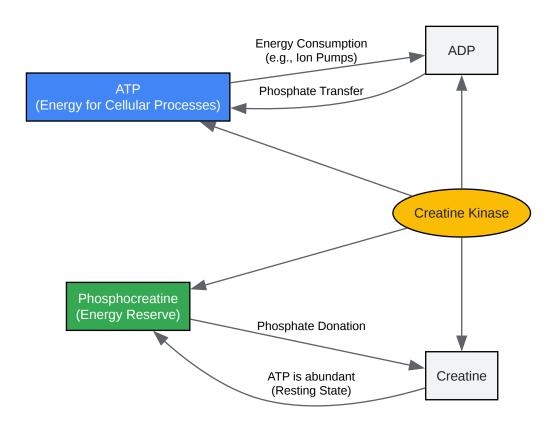


Procedure:

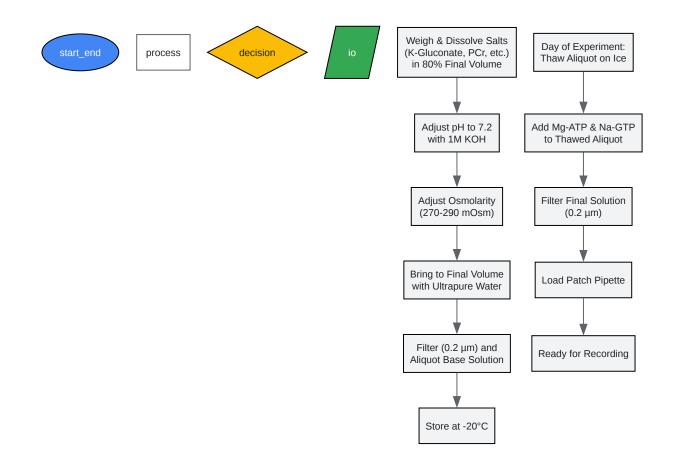
- Thaw and Add Energy Sources:
 - On the day of the experiment, thaw one aliquot of the base internal solution on ice.
 - Weigh out the required amounts of Mg-ATP and Na₂-GTP to achieve the final concentrations (e.g., 4 mM and 0.3 mM, respectively).
 - Add the powdered ATP and GTP directly to the thawed aliquot. Gently vortex to dissolve.
 - Crucially, keep the final solution on ice at all times to prevent the degradation of ATP and GTP.[6][12]
- Filling the Patch Pipette:
 - Filter the final internal solution using a 0.2 μm syringe filter with a microloader tip attached.
 [13]
 - Carefully fill the back of a borosilicate glass pipette with the filtered solution, ensuring no air bubbles are trapped in the tip.[13]
 - The pipette is now ready for use in a patch clamp experiment.

Visualizations









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